6-(butan-2-yloxy)-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs (like temperature and pressure), and the catalysts used .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can give important information about how the compound behaves under different conditions .Wirkmechanismus
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine involves the reaction of 2-aminobenzenethiol with butan-2-ol in the presence of a suitable catalyst to form 6-(butan-2-yloxy)-1,3-benzothiazole. This intermediate is then reacted with chloroacetonitrile in the presence of a base to form the final product, 6-(butan-2-yloxy)-1,3-benzothiazol-2-amine.", "Starting Materials": [ "2-aminobenzenethiol", "butan-2-ol", "catalyst", "chloroacetonitrile", "base" ], "Reaction": [ { "Reactants": ["2-aminobenzenethiol", "butan-2-ol", "catalyst"], "Conditions": "Heating under reflux", "Products": "6-(butan-2-yloxy)-1,3-benzothiazole" }, { "Reactants": ["6-(butan-2-yloxy)-1,3-benzothiazole", "chloroacetonitrile", "base"], "Conditions": "Heating", "Products": "6-(butan-2-yloxy)-1,3-benzothiazol-2-amine" } ] } | |
CAS-Nummer |
51030-46-7 |
Molekularformel |
C11H14N2OS |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
6-butan-2-yloxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2OS/c1-3-7(2)14-8-4-5-9-10(6-8)15-11(12)13-9/h4-7H,3H2,1-2H3,(H2,12,13) |
InChI-Schlüssel |
RUIDVZJNQVPPNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=CC2=C(C=C1)N=C(S2)N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.